Superior Activity Against Gentamicin-Resistant Isolates: ANT(2'') Enzyme Evasion
Netilmicin demonstrates a key resistance profile advantage over gentamicin. A study of approximately 2,500 clinical isolates found that netilmicin was active against 80-90% of gentamicin-resistant isolates of Citrobacter, Enterobacter, E. coli, Klebsiella, and Staphylococcus. This is due to its stability against the ANT(2'') adenylating enzyme, which is a primary mechanism of gentamicin resistance in these species [1]. This finding is corroborated by another study showing netilmicin's activity against strains with ANT(2'') and other resistance patterns [2]. This specific advantage is not observed with gentamicin or tobramycin, which are readily inactivated by this enzyme.
| Evidence Dimension | Antibacterial activity against gentamicin-resistant strains |
|---|---|
| Target Compound Data | Netilmicin active against 80-90% of gentamicin-resistant isolates |
| Comparator Or Baseline | Gentamicin (baseline: 0% activity against these resistant isolates) |
| Quantified Difference | Netilmicin is active against a large majority (80-90%) of strains that are resistant to gentamicin. |
| Conditions | In vitro susceptibility testing of approximately 2,500 clinical isolates of Citrobacter, Enterobacter, E. coli, Klebsiella, and Staphylococcus with known gentamicin resistance. |
Why This Matters
This provides a clear scientific justification for selecting netilmicin over gentamicin in settings with high prevalence of ANT(2'')-mediated resistance, directly impacting empirical therapy and susceptibility testing panel design.
- [1] Japanese Society of Chemotherapy. Netilmicin: Summary of Preclinical Microbiological Studies. Chemotherapy. 1981;29(Supplement3):555-563. View Source
- [2] Waitz JA, et al. Evaluation of netilmicin susceptibility discs using bacteria with known aminoglycoside resistance patterns. Scand J Infect Dis Suppl. 1980;Suppl 23:62-72. View Source
